molecular formula C13H21FOSSi B14040949 Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane

Katalognummer: B14040949
Molekulargewicht: 272.46 g/mol
InChI-Schlüssel: XXKGFHWNMLHSAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane is an organosilicon compound with the molecular formula C13H21FOSSi. This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted phenoxy group, and a dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane typically involves the reaction of 4-fluoro-3-(methylthio)phenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

4-fluoro-3-(methylthio)phenol+tert-butylchlorodimethylsilaneEt3NThis compound+HCl\text{4-fluoro-3-(methylthio)phenol} + \text{tert-butylchlorodimethylsilane} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 4-fluoro-3-(methylthio)phenol+tert-butylchlorodimethylsilaneEt3​N​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The silane moiety can be hydrolyzed to form the corresponding silanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Water or aqueous acids

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Substitution: Various substituted phenoxy compounds

    Hydrolysis: Silanols

Wissenschaftliche Forschungsanwendungen

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane depends on the specific chemical reactions it undergoes. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific application and reaction type.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-butyl(4-fluoro-2-methoxyphenoxy)dimethylsilane
  • tert-butyl(2-chloro-3-fluoro-4-(methylthio)phenoxy)dimethylsilane

Uniqueness

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane is unique due to the presence of both a fluoro and a methylthio group on the phenoxy ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound for scientific research.

Eigenschaften

Molekularformel

C13H21FOSSi

Molekulargewicht

272.46 g/mol

IUPAC-Name

tert-butyl-(4-fluoro-3-methylsulfanylphenoxy)-dimethylsilane

InChI

InChI=1S/C13H21FOSSi/c1-13(2,3)17(5,6)15-10-7-8-11(14)12(9-10)16-4/h7-9H,1-6H3

InChI-Schlüssel

XXKGFHWNMLHSAG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.